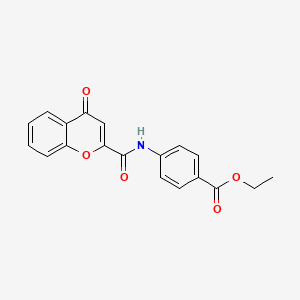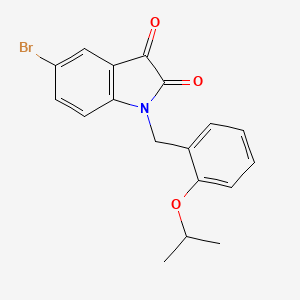
5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a bromine atom at the 5-position of the indoline ring, which can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione typically involves the following steps:
Oxidation: The final step involves the oxidation of the indoline ring to form the indoline-2,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the indoline-2,3-dione back to the corresponding indoline.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of more complex indole derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: A simpler indole derivative with a bromine atom at the 5-position.
5-Bromo-2,3-dihydro-1H-indole-2,3-dione: Another indoline-2,3-dione derivative with a bromine atom at the 5-position.
Uniqueness
5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione is unique due to the presence of the 2-isopropoxybenzyl group, which can significantly influence its chemical reactivity and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
5-bromo-1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-11(2)23-16-6-4-3-5-12(16)10-20-15-8-7-13(19)9-14(15)17(21)18(20)22/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFOCVPTPKPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2629655.png)
![2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2629657.png)
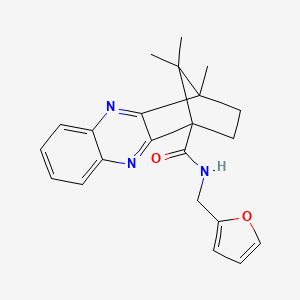
![3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B2629661.png)
![N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2629663.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2629665.png)
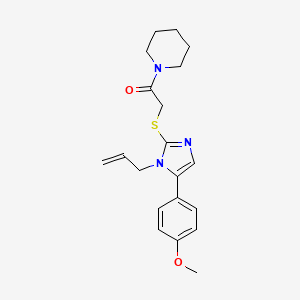
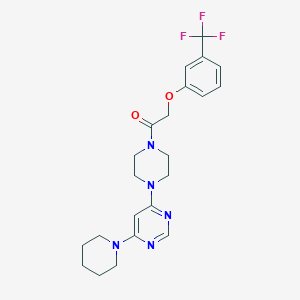


![4-methyl-1-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-1H-pyrazole](/img/structure/B2629675.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2629676.png)
![11-(3,4-dichlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2629677.png)
